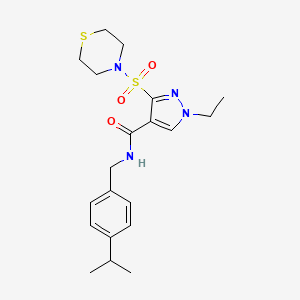

1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide

CAS No.: 1251679-39-6

Cat. No.: VC4137026

Molecular Formula: C20H28N4O3S2

Molecular Weight: 436.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251679-39-6 |

|---|---|

| Molecular Formula | C20H28N4O3S2 |

| Molecular Weight | 436.59 |

| IUPAC Name | 1-ethyl-N-[(4-propan-2-ylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C20H28N4O3S2/c1-4-23-14-18(20(22-23)29(26,27)24-9-11-28-12-10-24)19(25)21-13-16-5-7-17(8-6-16)15(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,25) |

| Standard InChI Key | ITMJRWVZQXOQIS-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)C(C)C |

Introduction

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds. Characterization typically includes spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Hydrazine with 1,3-dicarbonyl compounds. |

| Characterization Techniques | NMR, Mass Spectrometry. |

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their biological activities. They can act as inhibitors of enzymes, receptors, or other proteins involved in disease pathways.

| Biological Activity | Examples |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes. |

| Antimicrobial | Inhibition of bacterial enzymes. |

| Anticancer | Inhibition of kinases involved in cancer cell proliferation. |

Research Findings and Future Directions

While specific research findings on 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide are not available, studies on related pyrazole compounds suggest that modifications to the pyrazole ring can significantly affect biological activity. Future research should focus on synthesizing and characterizing this compound, followed by in vitro and in vivo studies to determine its potential therapeutic applications.

Note:

Due to the lack of specific information on 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide, this article focuses on general aspects of pyrazole compounds and related research methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume